molecular formula C15H10N2O4 B4560368 N-1,3-benzodioxol-5-yl-2-cyano-3-(3-furyl)acrylamide

N-1,3-benzodioxol-5-yl-2-cyano-3-(3-furyl)acrylamide

Cat. No.: B4560368
M. Wt: 282.25 g/mol
InChI Key: GVGGHLFEQFGHSA-WZUFQYTHSA-N
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Description

N-1,3-benzodioxol-5-yl-2-cyano-3-(3-furyl)acrylamide is a useful research compound. Its molecular formula is C15H10N2O4 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.06405680 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

N-1,3-benzodioxol-5-yl-2-cyano-3-(3-furyl)acrylamide is a compound that can be involved in various synthetic and reactivity studies. For example, compounds similar to this compound have been synthesized to explore their potential antibacterial activities and chemical properties. The synthesis of furan derivatives, such as 3-(5-nitro-2-furyl) acrylamides, has been achieved through condensation reactions, showcasing the compound's utility in creating new molecules with potential bioactive properties (Saikachi & Suzuki, 1958).

Chemical Transformations and Derivatives

Further studies have extended to the synthesis of derivatives and their chemical transformations. For instance, 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters were synthesized to explore their chemical behavior and interactions, although they did not exhibit the anticipated antibacterial activity in vitro, possibly due to solubility issues (Saikachi & Suzuki, 1959). This highlights the importance of solubility in the biological efficacy of such compounds.

Applications in Supramolecular Chemistry

In the realm of supramolecular chemistry, compounds with similar structures have been investigated for their ability to form complex structures and exhibit unique properties. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides have been synthesized, showing significant solid-state properties and the ability to sense fluoride anions through colorimetric changes, demonstrating the compound's potential in sensing applications (Younes et al., 2020).

Polymerization and Material Science

The controlled radical polymerization of acrylamides containing specific moieties, such as l-phenylalanine, through reversible addition−fragmentation chain transfer (RAFT) polymerization, showcases the potential of such compounds in material science. This approach allows for the synthesis of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, opening doors to applications in biocompatible materials and drug delivery systems (Mori, Sutoh, & Endo, 2005).

Enzymatic Reactions and Isomerization

Enzymatic reactions involving nitrofuran derivatives, such as the cis-trans isomerization by xanthine oxidase, highlight the biochemical significance of these compounds. Such studies provide insights into enzyme-substrate interactions and the potential for developing novel therapeutic agents targeting specific enzymatic pathways (Tatsumi, Kitamur, Kog, Yoshimura, & Kato, 1976).

Properties

IUPAC Name

(Z)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c16-7-11(5-10-3-4-19-8-10)15(18)17-12-1-2-13-14(6-12)21-9-20-13/h1-6,8H,9H2,(H,17,18)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGGHLFEQFGHSA-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=CC3=COC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C(=C\C3=COC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-1,3-benzodioxol-5-yl-2-cyano-3-(3-furyl)acrylamide
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N-1,3-benzodioxol-5-yl-2-cyano-3-(3-furyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.